molecular formula C19H22FN3O5S B4774356 N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B4774356
M. Wt: 423.5 g/mol
InChI Key: NEKGRRPNDMSHPC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells. By blocking the activity of BTK, N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been shown to reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer biology. However, N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide. One possibility is the use of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide in combination with other cancer drugs to enhance their efficacy and reduce the risk of drug resistance. Another potential application of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by abnormal BTK activity. Finally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide in clinical trials and to identify biomarkers that can predict patient response to the drug.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high potency and selectivity for BTK make it a valuable tool for studying the role of BTK in cancer biology, and its favorable pharmacokinetic profile makes it a promising candidate for further development. However, more research is needed to determine its safety and efficacy in humans and to identify potential applications in other diseases.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide can inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5S/c1-27-15-5-8-17(18(13-15)28-2)21-19(24)22-9-11-23(12-10-22)29(25,26)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKGRRPNDMSHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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